4-(2-Acetylhydrazino)-3-nitropyridine
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Overview
Description
4-(2-Acetylhydrazino)-3-nitropyridine, also known as 4-ACN, is a synthetic organic compound used in various scientific research applications. It is a highly reactive compound, containing both an acetylhydrazine moiety and a nitro group. 4-ACN is primarily used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used in the preparation of polymers, dyes, pharmaceuticals, and other compounds.
Scientific Research Applications
Synthesis of Potential Anticancer Agents
4-(2-Acetylhydrazino)-3-nitropyridine derivatives have been explored for their potential in the synthesis of anticancer agents. For instance, studies have investigated the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derivatives of 4-nitropyridine. These compounds showed significant effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Electrochemical Reduction Studies
The electrochemical reduction of 4-nitropyridine in aqueous media has been a subject of study. Research in this area focused on understanding the reduction mechanism of aromatic nitro compounds, providing insights into the reaction steps and kinetics (Lacasse et al., 1993).
Oxidative Amination Reactions
The oxidative amination of 3-nitropyridines, including derivatives like 4-acetyl-3-nitropyridine, has been studied. This research explored different conditions to achieve high regioselectivity for substitutions in the para position to the nitro group (Bakke & Svensen, 2001).
Cyclotransformation Studies
Investigations into the cyclotransformation in monocyclic 3-nitropyridin-2(1H)-ones have been conducted. These studies shed light on the interaction of 3-nitropyridine-2(1H)-one and its derivatives with hydrazine hydrate, leading to the formation of pyrazoles and carbodihydrazides (Smolyar & Yutilov, 2008).
N-Nitration Reactions
The N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one has been reported. This research explored the potential of nitro group transfer in producing N-nitramines under mild conditions (Park et al., 2003).
Vibrational Spectral Studies
Studies have also focused on the conformational stability and vibrational spectral analyses of nitropyridine derivatives, enhancing understanding of molecular stability and bond strength in these compounds (Balachandran et al., 2012).
Femtosecond Studies of Charge-Transfer
Femtosecond studies have been conducted to understand the charge-transfer mediated proton transfer in nitropyridine derivatives. This research contributes to the knowledge of excited-state dynamics and intramolecular proton transfer mechanisms (Poór et al., 2006).
Anticoccidial Activity Research
Research on anticoccidial agents has explored the synthesis and activity of nitropyridinecarboxamides and derivatives. These studies aimed to develop potent anticoccidial agents for use in veterinary medicine (Morisawa et al., 1977).
Synthesis Methodologies
The synthesis of nitroanilines and nitropyridines via three-component ring transformation has been a topic of research, emphasizing the importance of nitropyridines as intermediates in the synthesis of biologically active compounds (Le & Nishiwaki, 2018).
properties
IUPAC Name |
N'-(3-nitropyridin-4-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-5(12)9-10-6-2-3-8-4-7(6)11(13)14/h2-4H,1H3,(H,8,10)(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXDFFGWNNDJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C(C=NC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetylhydrazino)-3-nitropyridine |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.